Increased Lipophilicity (LogP) Driven by 4-Propyl/5-Ethyl Substitution Enhances Solubility in Nonpolar Media
5-Ethyl-4-propyl-thiazol-2-ylamine exhibits a predicted partition coefficient (XlogP) of 2.6, which represents a substantial increase in lipophilicity compared to the unsubstituted 2-aminothiazole parent scaffold (XlogP ≈ 0.4) [1]. This higher LogP value directly correlates with enhanced solubility in nonpolar organic solvents such as ethanol and dimethyl sulfoxide, while solubility in water remains low . This physicochemical distinction is critical for designing synthetic routes requiring non-aqueous reaction conditions and for modulating the passive membrane permeability of downstream derivatives.
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.6 |
| Comparator Or Baseline | 2-Aminothiazole (unsubstituted): XlogP ≈ 0.4 (predicted) |
| Quantified Difference | ΔXlogP ≈ +2.2 |
| Conditions | Predicted value based on molecular structure calculation |
Why This Matters
This quantifies the compound's suitability for reactions in hydrophobic media and its potential as a precursor for developing more membrane-permeable bioactive molecules, justifying its selection over simpler 2-aminothiazoles when higher lipophilicity is a project requirement.
- [1] Chem960. 5-ethyl-4-propyl-1,3-thiazol-2-amine Calculated Properties: XlogP. Accessed 2026. View Source
